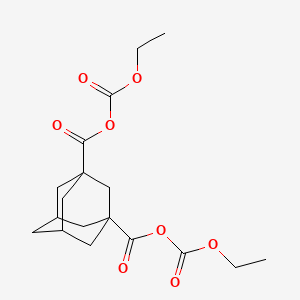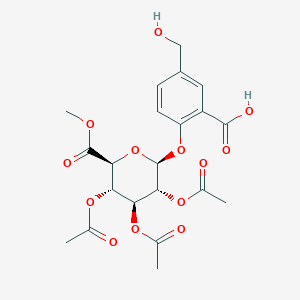
5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6S)-3,4,5-triacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AHPA-004, also known as aminoalkyl-H-phosphinic acid, is a compound that has garnered significant interest in the scientific community. This compound is part of the broader family of aminoalkylphosphorus acids, which are analogues of common amino acids. These compounds are studied for their potential biological activity and as intermediates in the synthesis of other valuable compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aminoalkyl-H-phosphinic acids is primarily achieved through the phospha-Mannich reaction. This involves the reaction of a phosphorus-hydrogen precursor (such as hypophosphorous acid), an aldehyde, and an amine. The reaction conditions can vary, but a common method involves using secondary amines and formaldehyde in wet acetic acid, leading to nearly quantitative yields with minimal by-products .
Industrial Production Methods
Industrial production methods for aminoalkyl-H-phosphinic acids are not extensively documented. the principles of the phospha-Mannich reaction can be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Aminoalkyl-H-phosphinic acids undergo various chemical reactions, including:
Oxidation: The P-H bond in aminoalkyl-H-phosphinic acids can be oxidized to form phosphonic acids.
Addition to Double Bonds: The P-H bond can also participate in addition reactions with double bonds.
Substitution: The amino group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and alkenes for addition reactions. The conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted aminoalkylphosphinic acids, and various derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Aminoalkyl-H-phosphinic acids have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of other phosphorus-containing compounds.
Biology: These compounds are studied for their potential biological activity, including as analogues of amino acids.
Medicine: Research is ongoing into their potential therapeutic applications, particularly in the development of new drugs.
Industry: They are used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of aminoalkyl-H-phosphinic acids involves their interaction with biological molecules. The P-H bond can participate in various biochemical reactions, and the amino group can interact with enzymes and other proteins. The exact molecular targets and pathways involved are still under investigation, but these compounds are believed to mimic the behavior of natural amino acids in biological systems .
類似化合物との比較
Aminoalkyl-H-phosphinic acids can be compared to other aminoalkylphosphorus acids, such as aminoalkylphosphonic acids. While both types of compounds have similar structures, aminoalkyl-H-phosphinic acids have unique properties due to the presence of the P-H bond. This bond allows for different types of chemical reactions and interactions with biological molecules, making aminoalkyl-H-phosphinic acids distinct from their phosphonic acid counterparts .
List of Similar Compounds
- Aminoalkylphosphonic acids
- Bis(aminoalkyl)-phosphinic acids
- Carboxylic phosphinic acids
特性
分子式 |
C21H24O13 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
5-(hydroxymethyl)-2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27)/t15-,16-,17-,18+,21+/m0/s1 |
InChIキー |
GOAXJTBZSHGWQH-ARWBCWGVSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
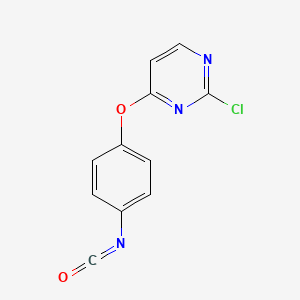
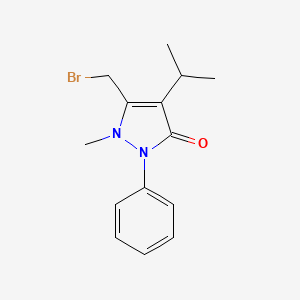
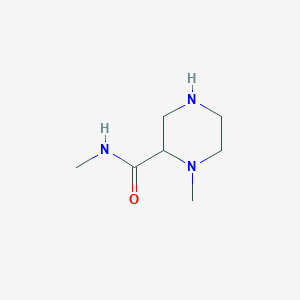
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
